4-Nonylphenol

Endocrine Disruption Estrogen Receptor In Vitro Toxicology

Select 4-n-Nonylphenol (CAS 104-40-5) for isomer-specific quantification and reproducible endocrine disruption research. Unlike 'technical nonylphenol'—a variable mixture of 100+ isomers—this defined linear standard eliminates confounding variability in HPLC/GC-MS calibration, estrogenicity assays, and environmental fate studies. Its characterized estrogenic potency (~10 μM in E-SCREEN) and distinct aquatic toxicity profile (96-h LC50 439 μg/L in medaka) provide a reliable benchmark for SAR investigations and bioremediation research. Ensure data comparability with the reference standard trusted for method validation.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 104-40-5
Cat. No. B119669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonylphenol
CAS104-40-5
Synonymsp-Nonylhenol;  4-Nonylphenol;  4-n-Nonyl Phenol;  p-NP;  p-Nonylphenol;  p-n-Nonylphenol; 
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3
InChIKeyIGFHQQFPSIBGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 7 mg/L at 25 °C
Insoluble in water
Soluble in benzene, carbon tetrachloride, heptane
0.007 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Nonylphenol (CAS 104-40-5) for Industrial R&D and Endocrine Disruption Studies – A Definitive Alkylphenol Reference Standard


4-Nonylphenol (CAS 104-40-5), also designated as 4-n-Nonylphenol or p-nonylphenol, is a linear alkylphenol characterized by a phenolic ring substituted with a normal nonyl chain at the para position [1]. It is a primary metabolite and environmental degradation product of nonylphenol ethoxylate surfactants and serves as a well-documented endocrine-disrupting chemical (EDC) with demonstrable estrogenic activity [2]. Due to its defined linear structure, 4-nonylphenol is the essential analytical reference standard for the isomer-specific quantification, toxicological assessment, and environmental fate modeling of nonylphenols, distinguishing it from the complex branched isomer mixtures that dominate technical-grade products [3].

Why Technical-Grade Nonylphenol Mixtures Cannot Substitute for 4-Nonylphenol in Research and Regulated Applications


The term 'nonylphenol' is a misnomer in procurement contexts, as industrial 'technical nonylphenol' comprises a complex, variable mixture of over 100 branched and linear isomers with significantly divergent biological and environmental behaviors [1]. Crucially, the estrogenic potency, acute aquatic toxicity, and biodegradation pathways are highly isomer-specific, with linear 4-n-Nonylphenol exhibiting markedly different activity and persistence compared to its branched counterparts [2]. Therefore, substituting a defined isomer like CAS 104-40-5 with an undefined technical mixture introduces unacceptable variability and confounds reproducibility in endocrine disruption research, analytical method development, and environmental monitoring. The quantitative evidence provided below establishes the specific, measurable performance characteristics of 4-nonylphenol relative to its closest analogs, enabling informed, data-driven selection.

4-Nonylphenol vs. Alkylphenol Analogs: Quantifiable Evidence for Scientific Selection


Estrogenic Potency Comparison: 4-Nonylphenol vs. 4-tert-Octylphenol

In a head-to-head comparison of alkylphenolic compounds (APs) for estrogenic activity using the MCF-7 cell proliferation (E-Screen) assay, 4-nonylphenol and 4-t-octylphenol were identified as the most potent among eight tested APs. Estrogenic effects were detectable at a concentration of 10 μM for 4-nonylphenol, which is ten-fold less potent than the 1 μM threshold observed for 4-t-octylphenol [1]. This difference establishes a clear, quantitative activity ranking essential for selecting the appropriate positive control or test compound in endocrine disruption studies.

Endocrine Disruption Estrogen Receptor In Vitro Toxicology

Progesterone Receptor Binding Affinity: 4-Nonylphenol vs. 4-tert-Octylphenol

A comparative receptor binding study revealed that both 4-nonylphenol and 4-tert-octylphenol exhibit weak affinity for the progesterone receptor, with Ki values in the low micromolar range [1]. While neither compound demonstrates high affinity, the overlapping Ki range of 1.2 to 3.8 μM indicates a similar, weak interaction profile for both compounds at this specific receptor, which is relevant when selecting a compound to investigate non-estrogenic steroid receptor cross-reactivity.

Receptor Binding Endocrine Disruption In Vitro Toxicology

Comparative Acute Aquatic Toxicity: Linear 4-n-Nonylphenol vs. Branched Nonylphenol Isomers

Acute toxicity testing in larval medaka (Oryzias latipes) demonstrated significant isomer-specific differences in lethality. The linear isomer, 4-n-Nonylphenol (CAS 104-40-5), exhibited a 96-hour LC50 of 439 μg/L [1]. In contrast, an equivalent mixture of 19 isomers (linear and branched) was more toxic, with an LC50 of 265 μg/L, and 17 of 18 tested branched isomers had LC50 values lower (more toxic) than that of 4-n-NP, ranging from 193 to 450 μg/L [1]. This indicates that the linear 4-n-NP isomer is approximately 1.7-fold less acutely toxic than the average technical mixture, making it a distinctly less hazardous entity in this model organism.

Aquatic Toxicology Isomer-Specific Toxicity Environmental Risk Assessment

Analytical Selectivity: Enantioselective HPLC Separation of 4-Nonylphenol from Isomeric Interferences

The isomer-specific analysis of environmental and biological samples requires a defined reference standard. A study demonstrated the first enantioselective HPLC method for the separation of chiral 4-nonylphenol isomers [1]. The method successfully achieved semipreparative separation of two NP isomers and used commercially available 4-n-nonylphenol (CAS 104-40-5) as a non-chiral internal standard for quantification [1]. This application is not possible with undefined technical mixtures, which would co-elute and confound quantification, thereby establishing the defined linear isomer as an indispensable analytical tool for accurate isomer-specific determination.

Analytical Chemistry Chiral Separation Environmental Monitoring

Comparative Physicochemical Properties: 4-Nonylphenol vs. Key Alkylphenol Analogs

Fundamental physicochemical properties dictate environmental partitioning, bioavailability, and formulation behavior. For 4-nonylphenol (CAS 104-40-5), the experimental logP is 5.76 and the aqueous solubility is approximately 7 mg/L (0.007 g/L) at 25°C [1][2]. Compared to its close analog 4-tert-octylphenol, which has a reported logP of 4.8 and similar low aqueous solubility (7 mg/L at 20°C), 4-nonylphenol's higher logP indicates significantly greater lipophilicity and a higher potential for bioaccumulation . The distinct melting point of 43-44°C for 4-nonylphenol also differentiates it from the liquid 4-tert-octylphenol (mp 83-84°C), impacting handling and formulation [1].

Physicochemical Properties Environmental Fate Formulation Science

Comparative Biodegradation Kinetics: 4-Nonylphenol vs. 4-Cumylphenol

A study on the degradation of endocrine-disrupting phenols by the fungus Umbelopsis isabellina compared the elimination rates of technical nonylphenol (tNP), 4-tert-octylphenol (4-t-OP), and 4-cumylphenol (4-CP). All three compounds were rapidly eliminated, with more than 90% of the initially applied concentration (25 mg/L) removed after just 12 hours of incubation [1]. The study demonstrated that U. isabellina effectively degrades 4-nonylphenol at a rate comparable to these other important alkylphenol pollutants, confirming its relevance as a model substrate in biodegradation and detoxification studies.

Bioremediation Environmental Fate Fungal Degradation

High-Value Application Scenarios for 4-Nonylphenol (CAS 104-40-5) Based on Quantitative Evidence


Analytical Reference Standard for Isomer-Specific Environmental Monitoring

Due to its defined linear structure, 4-n-nonylphenol is the required calibration standard for the accurate quantification of this specific isomer in complex environmental matrices (water, sediment, biota) using HPLC or GC-MS. As demonstrated by its role as a non-chiral internal standard in enantioselective HPLC method development, this single isomer is essential for method validation and ensuring data comparability across studies, a function that technical-grade mixtures cannot fulfill [1].

Calibrated Positive Control for In Vitro Endocrine Disruption Assays

4-Nonylphenol serves as a well-characterized, moderate-potency positive control for estrogen receptor-mediated assays (e.g., MCF-7 proliferation/E-SCREEN). Its quantifiable estrogenic potency (detectable effect at 10 μM) and weak progesterone receptor binding (Ki 1.2-3.8 μM) provide a defined benchmark for assay validation, enabling researchers to calibrate assay sensitivity and compare the effects of test chemicals or environmental samples against a reproducible standard [1][2].

Model Substrate for Biodegradation and Bioremediation Pathway Studies

Given its rapid and quantifiable elimination (>90% in 12 hours) by the fungus Umbelopsis isabellina, 4-nonylphenol is an ideal model substrate for investigating enzymatic degradation pathways and detoxification mechanisms of alkylphenolic endocrine disruptors. Its defined structure allows for unambiguous identification of transformation products, which is critical for validating bioremediation strategies and assessing the reduction in toxicity during the process [1].

Defined Isomer for Structure-Activity Relationship (SAR) Toxicology Studies

The isomer-specific toxicity data, showing 4-n-Nonylphenol to be approximately 1.7-fold less acutely toxic (96-h LC50 of 439 μg/L) to larval medaka than a branched isomer mixture, makes it a critical tool for SAR investigations. This compound allows researchers to probe the relationship between alkyl chain structure (linear vs. branched) and both acute toxicity and estrogenic potency, providing essential data for predictive toxicology models and the design of safer chemical alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nonylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.